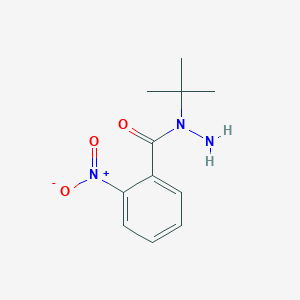

N-tert-butyl-2-nitrobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-tert-butyl-2-nitrobenzohydrazide is an organic compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-nitrobenzohydrazide can be synthesized through the reaction of 2-nitrobenzoic acid with tert-butylhydrazine under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-2-nitrobenzohydrazide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Reduction: The major product is N-tert-butyl-2-aminobenzohydrazide.

Substitution: The products vary depending on the nucleophile used but typically result in substituted benzohydrazides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-tert-butyl-2-nitrobenzohydrazide has been investigated for its potential as a pharmacological agent due to its structural characteristics, which enable interactions with biological targets.

1.1 Antioxidant Activity

Hydrazides, including derivatives of this compound, have shown promising antioxidant properties. Studies indicate that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

1.2 Inhibition of Enzymes

Research has demonstrated that hydrazide derivatives can inhibit key enzymes associated with metabolic processes. For instance, the inhibition of urease has been noted in synthesized derivatives, indicating potential applications in treating conditions like urinary infections where urease plays a significant role . The IC50 values for these compounds ranged from 13.33 µM to 251.74 µM, showcasing their efficacy compared to standard inhibitors .

Neuropharmacology

This compound and its derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation.

2.1 Cholinesterase Inhibition

Recent studies have highlighted the dual inhibition capabilities of certain hydrazine derivatives against AChE and BChE, with some compounds exhibiting better inhibitory properties than established drugs like rivastigmine. This suggests their potential use in treating Alzheimer's disease and other cognitive disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be modified to enhance biological activity or target specificity.

3.1 Synthetic Pathways

The compound is synthesized through the reaction of tert-butyl hydrazine with 2-nitrobenzoyl chloride or similar derivatives, allowing for variations that can lead to new compounds with enhanced properties. The structural modifications can significantly affect the biological activity and selectivity of these compounds against various targets .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the applications of this compound:

Wirkmechanismus

The mechanism of action of N-tert-butyl-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-butyl-2-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.

N-tert-butyl-2-chlorobenzohydrazide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-tert-butyl-2-nitrobenzohydrazide is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

N-tert-butyl-2-nitrobenzohydrazide (NTB-NBH) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a benzohydrazide framework. The presence of the nitro group enhances its reactivity and interaction with biological molecules, making it a subject of research in medicinal chemistry.

The biological activity of NTB-NBH is primarily attributed to its ability to undergo reduction, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, potentially resulting in diverse biological effects. The compound has been shown to affect several biochemical pathways, particularly those involving enzyme inhibition and antimicrobial activity .

1. Antimicrobial Activity

Research indicates that NTB-NBH exhibits antimicrobial properties. A study on related compounds found that derivatives containing similar hydrazine structures displayed significant antibacterial effects against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that NTB-NBH could be developed as a potential antimicrobial agent.

2. Enzyme Inhibition

NTB-NBH has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors in this category are crucial for treating conditions such as Alzheimer's disease. Compounds with similar structures have shown IC50 values indicating effective inhibition, suggesting that NTB-NBH may also possess this capability .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of hydrazides, including NTB-NBH, and tested their antimicrobial activity against various bacterial strains. The results demonstrated that certain derivatives had comparable or superior activity to established antibiotics, highlighting the potential of NTB-NBH in combating resistant infections .

Case Study 2: Enzyme Inhibition

In another investigation focused on hydrazine derivatives, NTB-NBH was evaluated for its ability to inhibit AChE and BChE. The study reported promising IC50 values for several derivatives, indicating that modifications to the hydrazide structure could enhance inhibitory potency. This positions NTB-NBH as a candidate for further development in neurodegenerative disease therapies .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against MRSA; comparable to commercial agents | Potential development as a new antibiotic |

| Enzyme Inhibition | Significant inhibition of AChE and BChE; promising IC50 values | Possible use in treating Alzheimer's disease |

Eigenschaften

IUPAC Name |

N-tert-butyl-2-nitrobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-11(2,3)13(12)10(15)8-6-4-5-7-9(8)14(16)17/h4-7H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXGWOJPDXYKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.